2,3-dihydro-1H-indol-7-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-dihydro-1H-indol-7-ol hydrochloride” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is an important type of molecule and plays a main role in cell biology .

Synthesis Analysis

Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . In a study, a synthetic strategy was proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .

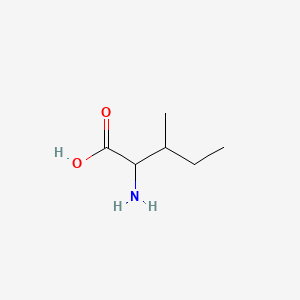

Molecular Structure Analysis

The molecular formula of “2,3-dihydro-1H-indol-7-ol hydrochloride” is C8H9N . The molecular weight is 119.1638 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond . Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom .

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new 2,3-dihydroindole derivatives can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to various biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

One study reported that a compound with an indole moiety exhibited excellent anti-metastasis activity and favorable pharmacokinetic properties .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules and the physiological conditions of the environment .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1H-indol-7-ol hydrochloride involves the reduction of 2,3-dihydro-1H-indole-7-carboxylic acid followed by the conversion of the resulting 2,3-dihydro-1H-indole-7-carboxylic acid hydrazide to the final product through a series of reactions.", "Starting Materials": [ "2,3-dihydro-1H-indole-7-carboxylic acid", "Hydrazine hydrate", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2,3-dihydro-1H-indole-7-carboxylic acid with sodium borohydride in ethanol to yield 2,3-dihydro-1H-indole-7-carboxylic acid hydrazide", "Step 2: Conversion of 2,3-dihydro-1H-indole-7-carboxylic acid hydrazide to 2,3-dihydro-1H-indole-7-carboxylic acid diazonium salt by reaction with sodium nitrite and hydrochloric acid", "Step 3: Reduction of 2,3-dihydro-1H-indole-7-carboxylic acid diazonium salt with sodium borohydride in acetic acid to yield 2,3-dihydro-1H-indol-7-ol", "Step 4: Quaternization of 2,3-dihydro-1H-indol-7-ol with hydrochloric acid in the presence of sodium acetate to yield 2,3-dihydro-1H-indol-7-ol hydrochloride" ] } | |

CAS RN |

5027-74-7 |

Product Name |

2,3-dihydro-1H-indol-7-ol hydrochloride |

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.6 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.